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Compound of Interest

Compound Name: 2-lodononafluorobutane

Cat. No.: B1333357

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, available
data, and potential applications of 2-lodononafluorobutane. Due to the limited availability of
specific experimental data for this particular isomer, this document also includes representative
information and methodologies based on closely related perfluoroalkyl iodides to provide a
functional guide for research and development.

Core Chemical Properties and Data

2-lodononafluorobutane, also known as 2-iodoperfluorobutane, is a highly fluorinated organic
compound. Its physical and chemical properties are primarily dictated by the presence of the
nine fluorine atoms, which impart high density, thermal stability, and unique reactivity.

Identifiers and General Data
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Property Data

IUPAC Name 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane
Synonyms 2-lodoperfluorobutane, Perfluoroisobutyl iodide
CAS Number 375-51-9

Molecular Formula CaFol

Molecular Weight 345.93 g/mol

InChl Key FBIJVLVWUMYWJMY-UHFFFAOYSA-N

Physical Properties

The available physical data for 2-lodononafluorobutane is summarized below. It is important
to note that data for perfluoroalkyl iodides can vary slightly based on purity.

Property Value

Boiling Point 63.8 °C at 760 mmHg[1]

Density 2.095 g/cm3[1]

Appearance Assumed to be a colorless to pale purple liquid

Solubilit Expected to be immiscible with water and
olubility _ _ _
soluble in various organic solvents.

Note on Solubility: Quantitative solubility data for 2-lodononafluorobutane in specific solvents
is not readily available. However, perfluoroalkyl iodides are generally soluble in non-polar
organic solvents and fluorinated solvents. Their solubility in polar organic solvents can be
limited.

Spectroscopic Data

Specific experimental spectroscopic data for 2-lodononafluorobutane is not available in
common databases. Therefore, this section provides an expert interpretation of the expected
spectral characteristics based on the molecular structure and data from analogous compounds.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1333357?utm_src=pdf-body
https://cameochemicals.noaa.gov/chemical/3648
https://cameochemicals.noaa.gov/chemical/3648
https://www.benchchem.com/product/b1333357?utm_src=pdf-body
https://www.benchchem.com/product/b1333357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 9F NMR: This is the most informative NMR technique for this compound. The spectrum is
expected to be complex due to the presence of multiple, distinct fluorine environments and
complex spin-spin coupling. Based on the structure CFs-CF2-CF(1)-CFs, four distinct fluorine
signals are anticipated. The chemical shifts would provide key information about the
electronic environment of each fluorine nucleus.

e 13C NMR: Four signals are expected, corresponding to the four carbon atoms in the butane
chain. The carbon atom bonded to the iodine (C-2) would likely show a signal at a higher
field (lower ppm) compared to the other carbons due to the heavy atom effect of iodine. The
other carbon signals would be significantly influenced by the attached fluorine atoms.

e 1H NMR: As there are no hydrogen atoms in 2-lodononafluorobutane, a proton NMR
spectrum would not show any signals from the compound itself, which can be advantageous
when using protonated solvents.

Mass Spectrometry (MS)

The mass spectrum of 2-lodononafluorobutane is expected to show a molecular ion peak
(M*) at m/z 346. The fragmentation pattern would likely be dominated by the cleavage of the C-
I bond, which is the weakest bond in the molecule. This would result in a prominent peak
corresponding to the nonafluorobutyl cation ([CaFo]*) at m/z 219. Other fragments resulting
from the loss of CFs or other fluorinated fragments would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum of 2-lodononafluorobutane would be characterized by strong absorption
bands in the region of 1100-1300 cm~*, which are characteristic of C-F stretching vibrations.
The C-I stretching vibration would appear at a much lower frequency, typically in the range of
500-600 cm™1,

Chemical Reactivity and Applications

Perfluoroalkyl iodides, including 2-lodononafluorobutane, are valuable reagents in organic
synthesis, primarily as sources of perfluoroalkyl radicals. These radicals are key intermediates
in various transformations, particularly in the development of pharmaceuticals and advanced
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materials where the incorporation of perfluoroalkyl groups can significantly enhance biological
activity, metabolic stability, and other physicochemical properties.

Radical Perfluoroalkylation

A primary application of 2-lodononafluorobutane is in radical perfluoroalkylation reactions.
The relatively weak carbon-iodine bond can be cleaved homolytically using radical initiators
(e.g., AIBN, peroxides), light, or transition metal catalysts to generate the 2-nonafluorobutyl
radical. This radical can then add to a variety of substrates, including alkenes, alkynes, and
aromatic compounds.

The following is a representative, general protocol for the radical addition of a perfluoroalkyl
iodide to an alkene. This protocol should be adapted and optimized for specific substrates and
scales.

Materials:

2-lodononafluorobutane

Alkene substrate

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile, or a fluorinated solvent)

Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:

e To a dry reaction vessel under an inert atmosphere, add the alkene substrate and the
chosen solvent.

e Add 2-lodononafluorobutane (typically 1.1 to 1.5 equivalents relative to the alkene).
o Add the radical initiator (typically 0.1 to 0.2 equivalents).

e Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C
for AIBN in toluene).
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» Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
e Upon completion, cool the reaction mixture to room temperature.
e Remove the solvent under reduced pressure.

» Purify the crude product by flash column chromatography or distillation to obtain the desired
perfluoroalkylated product.

Workflow for Radical Perfluoroalkylation:
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Caption: General workflow for the radical perfluoroalkylation of an alkene.

Safety and Handling

Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood. Appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should
be worn. These compounds can be sensitive to light, so storage in amber bottles or in the dark
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is recommended. They may also be irritating to the skin, eyes, and respiratory system. For
detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

2-lodononafluorobutane is a valuable, though less-studied, member of the perfluoroalkyl
iodide family. Its primary utility lies in its potential as a precursor for the 2-nonafluorobutyl
radical, enabling the introduction of this branched perfluoroalkyl moiety into organic molecules.
While specific experimental data for this compound is scarce, this guide provides a framework
for its use based on the established chemistry of related compounds. Further research into the
synthesis, properties, and reactivity of 2-lodononafluorobutane is warranted to fully explore
its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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